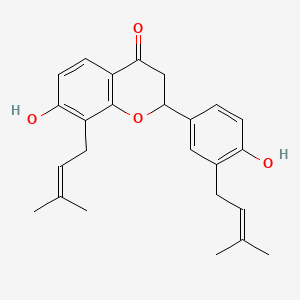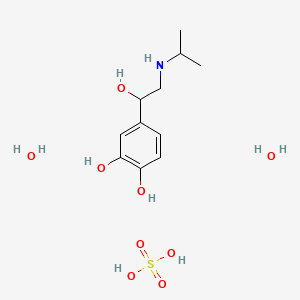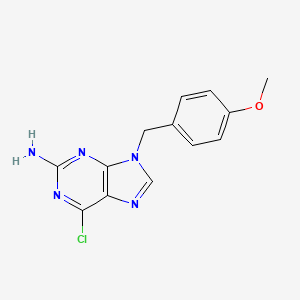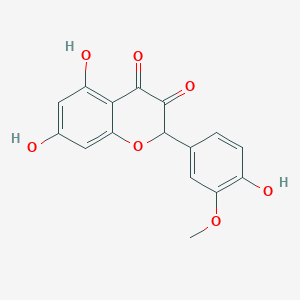
(1R)-N1,N2-dimethylcyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-N1,N2-Dimethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C8H18N2 It is a chiral diamine, meaning it has two amine groups attached to a cyclohexane ring, with the specific (1R) configuration indicating the spatial arrangement of these groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The process often begins with cyclohexane-1,2-dione.
Reductive Amination: The dione undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reductive amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-N1,N2-Dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: More saturated amines.
Substitution Products: Amides, sulfonamides.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its chiral nature.
Biochemical Studies: Utilized in studying enzyme interactions and mechanisms.
Industry:
Polymer Production: Acts as a building block in the synthesis of specialty polymers.
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R)-N1,N2-dimethylcyclohexane-1,2-diamine exerts its effects depends on its application:
Catalysis: Functions as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions.
Biological Systems: Interacts with enzymes or receptors, influencing biochemical pathways through its amine groups.
Comparación Con Compuestos Similares
(1S)-N1,N2-Dimethylcyclohexane-1,2-diamine: The enantiomer of the compound, differing in spatial configuration.
Cyclohexane-1,2-diamine: Lacks the methyl groups, offering different reactivity and applications.
N1,N2-Dimethyl-1,2-diaminopropane: A structurally similar diamine with a different carbon backbone.
Uniqueness:
Chirality: The (1R) configuration provides specific interactions in asymmetric synthesis.
Functional Groups: The presence of two methylated amine groups enhances its reactivity and versatility in chemical reactions.
This detailed overview highlights the significance of (1R)-N1,N2-dimethylcyclohexane-1,2-diamine in various scientific and industrial fields, showcasing its potential and unique properties
Propiedades
IUPAC Name |
(2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCCC1NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8103129.png)
![[Leu5]-Enkephalin TFA(58822-25-6(free bas))](/img/structure/B8103135.png)



![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)
![4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B8103174.png)

![tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate](/img/structure/B8103184.png)




